![molecular formula C23H19N5O2S B4667960 N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B4667960.png)
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea
Overview
Description
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea, also known as DPPNT, is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications.
Mechanism of Action
The mechanism of action of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea is not yet fully understood. However, it is believed to exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation. N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Its ability to scavenge free radicals and act as an antioxidant may also contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cell proliferation, which may contribute to its anti-cancer properties. N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea has also been shown to induce apoptosis in cancer cells. Additionally, it has been found to scavenge free radicals and act as an antioxidant.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea in lab experiments is its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro, making it a promising compound for further investigation. However, one limitation of using N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea in lab experiments is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Future Directions
There are several future directions for the study of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea. One area of research is the development of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea-based fluorescent probes for detecting biological thiols. Additionally, further investigation into the mechanism of action of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea and its anti-cancer properties is needed. The potential use of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea as an antioxidant and its ability to scavenge free radicals also warrant further investigation. Finally, the development of more soluble derivatives of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea may expand its potential applications in various fields.
Scientific Research Applications
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro. N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea has also been investigated for its potential use as a fluorescent probe for detecting biological thiols. Additionally, N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea has been studied for its antioxidant properties and its ability to scavenge free radicals.
properties
IUPAC Name |
1-[(1,3-diphenylpyrazol-4-yl)methyl]-3-(3-nitrophenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2S/c29-28(30)21-13-7-10-19(14-21)25-23(31)24-15-18-16-27(20-11-5-2-6-12-20)26-22(18)17-8-3-1-4-9-17/h1-14,16H,15H2,(H2,24,25,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUZMMXIEIYUON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CNC(=S)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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